tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
“tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H20BrN3O2 . It is related to a class of compounds known as pyrazoles, which are considered privileged scaffolds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered pyrazole ring with adjacent nitrogen atoms, a piperidine ring, and a tert-butyl ester group .Chemical Reactions Analysis
Specific chemical reactions involving “this compound” are not detailed in the retrieved sources. Pyrazoles, in general, are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.25 . It is a powder at room temperature . The InChI code is 1S/C14H22BrN3O2/c1-14(2,3)20-13(19)17-7-4-11(5-8-17)10-18-9-6-12(15)16-18/h6,9,11H,4-5,7-8,10H2,1-3H3 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis as an Intermediate for Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of many biologically active compounds, including crizotinib. The synthesis process involves multiple steps, starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, and is characterized by a yield of about 49.9% (Kong et al., 2016).
Formation of Title Compound with Pyrazole Ring : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, featuring a pyrazole ring that forms a dihedral angle with the piperidine ring (Richter et al., 2009).
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : This compound is used in the synthesis of acetyl-CoA carboxylase inhibitors. Key steps include a regioselective pyrazole alkylation and a Parham-type cyclization to furnish the desired spirolactam (Huard et al., 2012).
Intermediate for Anticancer Drugs : It is a significant intermediate for small molecule anticancer drugs, synthesized from commercially available piperidin-4-ylmethanol through a multi-step process including nucleophilic substitution and oxidation reactions (Zhang et al., 2018).
Chemical Reactions and Synthesis Techniques
Regioselectivity in Synthesis : The synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles demonstrates the influence of reaction media and regioselectivity in the formation of pyrazole derivatives (Martins et al., 2012).
Synthesis of 5-Amino-3-Aryl-1-(tert-Butyl)-1H-Pyrazole-4-Carboxamides : A novel route for synthesizing this compound class has been developed, allowing more versatile synthesis than previously possible (Bobko et al., 2012).
Asymmetric Synthesis of Nociceptin Antagonists : An efficient and practical asymmetric synthesis method has been developed for derivatives of this compound, proving applicable for large-scale operations (Jona et al., 2009).
Synthesis of Piperazine Derivatives : The synthesis process for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, involves acylation, sulfonation, and substitution (Wang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of “tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate” are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2C19, enzymes involved in drug metabolism .
Result of Action
The molecular and cellular effects of “this compound” are currently unknown . More research is needed to understand the impact of this compound at the molecular and cellular level.
Properties
IUPAC Name |
tert-butyl 4-(3-bromopyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCWGMCTPAYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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